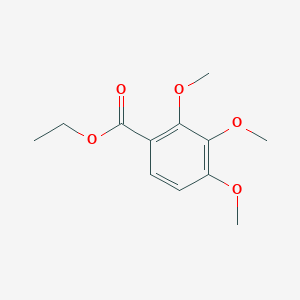

Ethyl 2,3,4-trimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,4,5-trimethoxybenzoate is a trihydroxybenzoic acid . It is a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang . It is also used as intermediates in medicine and organic synthesis .

Synthesis Analysis

A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized . The compounds were evaluated for antihypertensive and local anesthetic activity . One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis, exhibited hypotensive activity .Molecular Structure Analysis

The molecular formula of Ethyl 3,4,5-trimethoxybenzoate is C12H16O5 . Its average mass is 240.252 Da and its monoisotopic mass is 240.099777 Da .Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2,3,4-trimethoxybenzoate, a derivative of eudesmic acid, has been synthesized and studied for its structure and properties. The synthesis process involves esterification and nitration, leading to the formation of methyl and ethyl 3,4,5-trimethoxybenzoates. These compounds have been characterized using X-ray diffraction analysis, revealing details about their molecular structure and bonding (Ya., Zh., & Olimova, 2017).

Medicinal Chemistry and Pharmacology

Ethyl 2,3,4-trimethoxybenzoate derivatives have shown potential in medicinal chemistry. For instance, derivatives containing heterocyclic amines exhibited anthelmintic activity, with certain esters proving effective against nematodes in mice (Glinka et al., 1980). Additionally, some basic esters of 3,4,5-trimethoxybenzoic acid demonstrated antihypertensive and local anesthetic activity (Vazakas & Doluisio, 1964).

Organic Synthesis and Chemistry

In organic synthesis, ethyl 2,3,4-trimethoxybenzoate has been used in the creation of various compounds. For example, it's been involved in the synthesis of pyranoid analogues of anti-HIV active 3′-deoxy-2′,3′-didehydrothymidine (Hansen, Pedersen, & Vestergaard, 1992). Also, its use in the synthesis of 2,3,4-trimethoxybenzoic acid through various chemical processes has been studied (Lin, 2008).

Chemical Analysis and Properties

Research has also focused on the analysis and properties of ethyl 2,3,4-trimethoxybenzoate derivatives. Studies have investigated the thermal properties of light lanthanide 2,3,4-trimethoxybenzoates, providing insights into their stability and decomposition patterns (Ferenc, Bocian, & Chudziak, 1999).

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2,3,4-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-7-9(14-2)11(16-4)10(8)15-3/h6-7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNGESOZAVCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3,4-trimethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-benzoylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995164.png)

![5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B2995166.png)

![1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995170.png)

![N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2995171.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2995174.png)

![[3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-methoxyphenyl)methanone](/img/structure/B2995175.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide](/img/structure/B2995177.png)

![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2995178.png)